N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide
Overview
Description
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a hydroxyethyl group, an iodine atom, and a methyl group attached to the benzamide core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide typically involves the reaction of 4-iodobenzoic acid with N-methyl ethanolamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed for substitution reactions.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-4-iodo-N-methyl-benzamide.
Reduction: Formation of N-(2-Hydroxyethyl)-N-methyl-benzamide.
Substitution: Formation of N-(2-Hydroxyethyl)-4-amino-N-methyl-benzamide or N-(2-Hydroxyethyl)-4-thio-N-methyl-benzamide.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of specific genes or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-ethylenediamine
- N-(2-Hydroxyethyl)-2-pyrrolidone
- N-(2-Hydroxyethyl)-4-hydroxybutanamide
Uniqueness
N-(2-Hydroxyethyl)-4-iodo-N-methyl-benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and molecular biology. Additionally, the combination of the hydroxyethyl and methyl groups provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-iodo-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYGCSIVVIJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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